molecular formula C11H12O2 B8471748 1-(4-Acetylphenyl)-2-propanone

1-(4-Acetylphenyl)-2-propanone

Cat. No.: B8471748
M. Wt: 176.21 g/mol
InChI Key: JWNRJWXGUYJJIJ-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-2-propanone is a ketone derivative featuring a phenyl ring substituted with an acetyl group (-COCH₃) at the para position, linked to a propanone moiety. This compound is primarily utilized in synthetic organic chemistry as a precursor for chalcone derivatives, which are investigated for their antimicrobial and antioxidant properties . Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol. The acetyl group enhances electron-withdrawing effects, influencing reactivity in electrophilic substitutions and condensation reactions.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-(4-acetylphenyl)propan-2-one

InChI

InChI=1S/C11H12O2/c1-8(12)7-10-3-5-11(6-4-10)9(2)13/h3-6H,7H2,1-2H3

InChI Key

JWNRJWXGUYJJIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 1-(4-Acetylphenyl)-2-propanone vary in substituents on the phenyl ring, leading to differences in physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Comparison of Key Compounds

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₁H₁₂O₂ 4-acetyl 176.21 Precursor for antimicrobial chalcones
1-(4-Methoxyphenyl)-2-propanone C₁₀H₁₂O₂ 4-methoxy 164.20 Flavoring agent (anisylacetone); ε₂₂₀ = 5.81 × 10⁻⁵
1-(4-Hydroxyphenyl)-2-propanone C₉H₁₀O₂ 4-hydroxy 150.18 Intermediate in phenol derivatives; higher polarity due to -OH
1-(4-Bromophenyl)-2-propanone oxime C₉H₁₀BrNO 4-bromo, oxime 228.09 Used in coordination chemistry; bromine enhances halogen bonding
3,4-Methylenedioxyphenyl-2-propanone C₁₀H₁₀O₃ 3,4-methylenedioxy 178.19 MDMA precursor; methylenedioxy group increases lipophilicity
1-(3',4'-Dimethoxyphenyl)-2-propanone C₁₁H₁₄O₃ 3,4-dimethoxy 194.23 Pharmaceutical intermediate (e.g., Paveril); dual electron-donating groups enhance stability

Structural and Electronic Effects

  • Electron-Withdrawing vs. Donating Groups: The acetyl group in this compound withdraws electrons via resonance, making the phenyl ring less reactive toward electrophilic substitution compared to methoxy or hydroxy analogs . Methoxy and hydroxy groups donate electrons, increasing ring reactivity. For example, 1-(4-Methoxyphenyl)-2-propanone shows a refractive index (nD²⁰) of 1.2479, lower than acetylated derivatives due to reduced polarizability .

Physicochemical Properties

  • Solubility: Hydroxy derivatives (e.g., 1-(4-Hydroxyphenyl)-2-propanone) are more water-soluble than acetyl or methoxy analogs due to hydrogen bonding .
  • Thermal Stability: Dimethoxy derivatives (e.g., 1-(3',4'-Dimethoxyphenyl)-2-propanone) exhibit higher melting points (165–175°C) compared to acetylated analogs .

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